molecular formula C27H22N2O3 B2660300 N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide CAS No. 852409-75-7

N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide

Katalognummer: B2660300
CAS-Nummer: 852409-75-7
Molekulargewicht: 422.484
InChI-Schlüssel: JTHGWFIYBFKJPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide is a structurally complex molecule featuring a chromen-4-ylidene core substituted with a 4-methoxyphenyl group, a methyl group at position 6, and an acetamide moiety modified with a benzyl and cyano group. This compound belongs to the class of chromene derivatives, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and receptor-binding properties .

Eigenschaften

IUPAC Name

N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-18-8-13-25-23(14-18)22(15-26(32-25)20-9-11-21(31-2)12-10-20)24(16-28)27(30)29-17-19-6-4-3-5-7-19/h3-15H,17H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHGWFIYBFKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 362.42 g/mol
  • IUPAC Name : N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide

The presence of the cyano group, methoxyphenyl moiety, and chromenylidene structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide exhibits significant antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli125

The compound demonstrated bactericidal activity with a mechanism that may involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Antifungal Activity

The antifungal potential of this compound has also been evaluated against various fungal strains. The results indicate moderate activity:

Antifungal Efficacy

Fungal StrainMIC (µg/mL)
Candida albicans31.2
Aspergillus niger62.5

The antifungal efficacy was lower compared to standard antifungal agents such as fluconazole, indicating that while the compound possesses some antifungal properties, it may not be as potent .

Anticancer Activity

N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide has shown promise in anticancer applications as well. In vitro studies have reported its effects on various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)
A431 (human epidermoid)10
MCF7 (breast cancer)15

The compound exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Study on Antibacterial Properties : A recent study highlighted the compound's selective activity against Gram-positive bacteria, with a reported MIC value significantly lower than that of traditional antibiotics like levofloxacin .
  • Antifungal Evaluation : In another investigation, the compound was tested against clinical isolates of fungi, revealing its moderate activity which could be enhanced through structural modifications .
  • Anticancer Investigations : Research conducted on various cancer cell lines demonstrated that N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide could induce apoptosis in cancer cells, making it a candidate for further development in chemotherapy protocols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide may exhibit anticancer properties. Chromene derivatives have been studied for their ability to inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer cell proliferation and metabolism . Studies involving analogs of this compound have shown promising results in reducing tumor growth in various cancer models.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as many chromene derivatives are known for their ability to modulate inflammatory pathways. For instance, research has documented the anti-inflammatory activity of related compounds through the inhibition of pro-inflammatory cytokines and enzymes . This property could make N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide a candidate for developing new anti-inflammatory drugs.

Antioxidant Activity

Studies have highlighted the antioxidant capacity of similar benzyl-substituted compounds, which can scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

Neuroprotective Effects

Given the structural characteristics of N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide, it may also possess neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in treating neurodegenerative diseases .

Table: Summary of Case Studies Involving Related Compounds

Study ReferenceCompound StudiedApplicationKey Findings
Chromene DerivativesAnticancerInhibition of topoisomerase activity leading to reduced tumor growth
Benzyl-substituted CompoundsAntioxidantSignificant free radical scavenging ability
4-(Phenylselanyl)-2H-chromen-2-oneAnti-inflammatoryReduced pro-inflammatory cytokine levels in animal models

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Flavone-Acetamide Derivatives ()

Compounds such as N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIe) and N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) share the chromen-4-one core and acetamide substituents. Key differences include:

  • Chromen-4-ylidene vs.
  • Substituent Effects: The cyano group in the target compound may increase electron-withdrawing effects, altering reactivity and binding affinity relative to VIe’s chlorophenyl or VIf’s methoxyphenyl groups.
N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide ()

The compound 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide shares the acetamide and 4-methoxyphenyl motifs but lacks the chromen ring. Key distinctions:

  • Chromen Core : The target compound’s chromen system likely improves rigidity and thermal stability, as seen in related chromene derivatives with higher melting points (e.g., VIe: 155–157°C vs. ’s compound: 124.9–125.4°C) .
  • Biological Implications: The chromen ring may enhance interactions with biological targets like adenosine receptors, as demonstrated in flavone derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound ~440 (estimated) Not reported Chromen-4-ylidene, cyano
VIe () ~450 (estimated) 155–157 Chromen-4-one, chloro
VIf () ~466 (estimated) 187–189 Chromen-4-one, methoxy
’s Compound 386.87 124.9–125.4 Acetamide, allyl, chloro
  • Melting Points: Chromen derivatives generally exhibit higher melting points due to rigidity (e.g., VIe: 155–157°C vs. non-chromen acetamides: ~125°C).
  • Spectroscopy: The target compound’s cyano group would show a distinct IR peak at ~2200 cm⁻¹, absent in VIe/VIf. NMR would reveal benzyl protons (δ ~4.5–5.0 ppm) and chromen aromatic signals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.